Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-
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Overview
Description
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.148 g/mol. This compound is known for its unique structure, which includes a nitro group and a pyridine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- can be achieved through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), with mild and metal-free reaction conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridines can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- has various scientific research applications. It is used in the synthesis of pharmaceutical molecules due to its biological and therapeutic properties . The compound’s unique structure makes it valuable in medicinal chemistry for developing drugs with specific biological activities. Additionally, it is used in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds in different environments.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- involves its interaction with molecular targets and pathways in biological systems. The nitro group and pyridine ring play crucial roles in its activity, influencing its binding to specific proteins and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the nitro group in Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- distinguishes it from other pyridine-based compounds, contributing to its unique reactivity and applications.
Properties
Molecular Formula |
C7H8N3O4- |
---|---|
Molecular Weight |
198.16 g/mol |
IUPAC Name |
N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide |
InChI |
InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1 |
InChI Key |
PEEZVUHEUONSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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